2-(4-Methyl-2-nitrophenoxy)butanoyl chloride
Description
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride is a specialized acyl chloride derivative featuring a butanoyl chloride backbone substituted at the second carbon with a 4-methyl-2-nitrophenoxy group. Its molecular formula is C₁₁H₁₁ClNO₄, with an average molecular mass of ~256.45 g/mol and a monoisotopic mass of ~256.06 g/mol (calculated). The compound’s structure combines a reactive acyl chloride moiety with a phenoxy group bearing electron-withdrawing (nitro) and sterically influencing (methyl) substituents. This unique combination confers distinct electronic and steric properties, making it relevant in synthetic chemistry for nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-9(11(12)14)17-10-5-4-7(2)6-8(10)13(15)16/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQSORMRMLRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride typically involves:
- Step 1: Synthesis of the nitro-substituted methylphenoxy butanoic acid intermediate.
- Step 2: Conversion of the acid to the corresponding acyl chloride using chlorinating agents.
The key challenge lies in the selective nitration and functional group transformations while maintaining high yield and purity.
Preparation of the Nitro-Substituted Aromatic Acid Intermediate
The aromatic acid intermediate, structurally related to 2-nitro-4-methylphenoxy butanoic acid, is synthesized via nitration and oxidation reactions starting from methyl-substituted aromatic compounds.
Nitration Reaction
- Concentrated sulfuric acid is used as the medium.
- Methyl-substituted toluene derivatives (e.g., methylsulfonyltoluene) are nitrated by adding nitric acid dropwise over 2–3 hours.
- The reaction temperature is maintained between 60–70 °C for 60–70 minutes post addition to complete nitration.
- This produces a nitrated liquid containing the nitro-substituted aromatic compound.
Oxidation Reaction
- The nitrated liquid is transferred to an oxidation reactor.
- Vanadium pentoxide (V2O5) catalyst and boron nitride powder (1–10 micron particle size) as nucleating agent are added.
- Nitric acid is added dropwise at controlled temperatures of 142–146 °C over 13–16 hours in two stages.
- After completion, the reaction mixture is cooled to 48–50 °C, filtered, and washed with water.
- The oxidation product is purified by repeated refining, pH adjustment with sodium hydroxide to 8.0–9.0 at 55–60 °C, filtration to remove nucleator, acidification to pH 1–2, centrifugation, and washing.
- The purified product is dried at 55–70 °C to obtain 2-nitro-4-methylsulfonylbenzoic acid with high purity (~90%) and yield (~90%).
| Parameter | Condition/Value |
|---|---|
| Sulfuric acid | 1400–1500 kg |
| Methylsulfonyltoluene | 350–360 kg |
| Nitric acid (nitration) | 200–210 kg, added over 2–3 h |
| Nitration temperature | 60–70 °C |
| V2O5 catalyst | 4–5 kg |
| Boron nitride nucleator | 15 kg (1–10 micron particles) |
| Nitric acid (oxidation) | 1240–1290 kg, added over 13–16 h |
| Oxidation temperature | 142–146 °C |
| pH adjustment (NaOH) | 8.0–9.0 |
| Acidification (HCl) | pH 1–2 |
| Drying temperature | 55–70 °C |
| Product purity | ~90.09% |
| Product yield | ~90.76% |
Data adapted from a detailed industrial synthesis patent for related nitro-methylsulfonyl benzoic acid intermediates.
Conversion to this compound
The final step involves converting the purified nitro-substituted aromatic acid to the corresponding acyl chloride:
- Reagent: Thionyl chloride (sulfur oxychloride) is used as the chlorinating agent.
- Catalyst: A small amount of N,N-dimethylformamide (DMF) is added to catalyze the reaction.
- Reaction Conditions: The mixture is heated under reflux for 3–4 hours.
- Workup: Excess thionyl chloride is removed under reduced pressure.
- Product: this compound is obtained with high purity (~90%) and yield (~90%).
| Parameter | Condition/Value |
|---|---|
| Chlorinating agent | Thionyl chloride (SOCl2) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Reaction temperature | Reflux (approx. 60–70 °C) |
| Reaction time | 3–4 hours |
| Product purity | ~90% |
| Product yield | ~90% |
This method is consistent with classical acyl chloride preparation protocols and was demonstrated in related nitro-methylsulfonylbenzoyl chloride syntheses.
Alternative Synthetic Routes and Considerations
- Some literature reports alternative nitration and oxidation sequences starting from different methyl-substituted aromatic compounds, such as p-methylbenzene sulfonyl chloride or parachlorotoluene, followed by sulfonation, oxidation, and nitration steps.
- The choice of starting material and reaction conditions significantly affects yield, purity, and process safety.
- Polysubstitution and over-nitration are common side reactions; controlling nitration time, temperature, and acid concentrations is critical.
- The use of boron nitride as a nucleating agent helps improve crystallinity and purity of oxidation products.
- The acyl chloride formation step is typically straightforward but requires careful removal of excess thionyl chloride to avoid contamination.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Nitration | Concentrated H2SO4, HNO3 dropwise (2–3 h), 60–70 °C | 200–210 kg HNO3, 60–70 min hold | Nitro-substituted aromatic liquid |
| Oxidation | V2O5 catalyst, boron nitride, HNO3 dropwise, 142–146 °C | 13–16 h addition, pH 8–9 adjustment | 2-nitro-4-methylsulfonylbenzoic acid |
| Purification | NaOH pH adjustment, acidification, filtration, drying | 55–70 °C drying | High purity acid intermediate |
| Acyl chloride formation | Thionyl chloride, DMF catalyst, reflux 3–4 h | Removal of excess SOCl2 | This compound |
Research Findings and Industrial Relevance
- The described multi-step synthesis yields the target acyl chloride with high purity (~90%) and good yield (~90%), suitable for industrial scale-up.
- The nitration and oxidation steps are critical for product quality; slow addition of nitric acid and strict temperature control minimize by-products.
- Use of catalytic amounts of DMF accelerates the acyl chloride formation without significant side reactions.
- The process is adaptable to continuous flow or batch reactors with appropriate safety measures for handling strong acids and chlorinating agents.
- The method avoids expensive or unstable intermediates, enhancing cost-effectiveness and scalability.
Chemical Reactions Analysis
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function. Additionally, this compound is used in the synthesis of various organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions to modify proteins and peptides, thereby enabling the study of their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-(4-methyl-2-nitrophenoxy)butanoyl chloride with its closest analog, 2-(4-fluorophenoxy)butanoyl chloride, highlighting structural, electronic, and inferred reactivity differences.
Structural and Molecular Data
Key Observations :
- The target compound’s nitro and methyl substituents increase its molecular mass by ~40 g/mol compared to the fluoro analog.
- The nitro group (strong electron-withdrawing) and methyl group (electron-donating but sterically bulky) create a mixed electronic environment, contrasting with the purely electron-withdrawing 4-fluoro substituent in the analog .
Electronic and Reactivity Analysis
Electronic Effects :
- Nitro Group (Ortho Position): The nitro group at the 2-position exerts strong electron-withdrawing effects via resonance and induction, reducing electron density on the phenoxy oxygen.
- Methyl Group (Para Position) : The 4-methyl substituent donates electron density via hyperconjugation but introduces steric hindrance, which could slow reaction kinetics.
- Fluorine (Para Position) : The 4-fluoro substituent in the analog is less electron-withdrawing than nitro but lacks steric bulk, favoring faster reactions in less hindered environments .
Reactivity Trends :
Hydrolysis Stability : Acyl chlorides are generally moisture-sensitive. The nitro group’s electron-withdrawing nature may marginally stabilize the carbonyl against hydrolysis compared to the fluoro analog, though both remain highly reactive.
Nucleophilic Substitution : The target compound’s nitro group likely accelerates reactions with nucleophiles (e.g., amines, alcohols) due to enhanced electrophilicity. However, steric hindrance from the methyl group may offset this effect in bulkier reagents.
Synthetic Utility : The fluoro analog’s simpler structure and lower steric demand make it preferable for reactions requiring rapid kinetics, while the nitro-methyl variant may serve niche roles in synthesizing electron-deficient intermediates.
Q & A
Synthesis Optimization
Q: What methodologies are recommended to optimize the synthesis of 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride to enhance yield and purity? A: Synthesis optimization should focus on reaction conditions and purification. Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride group. Catalysts like thionyl chloride (SOCl₂) or oxalyl chloride can improve conversion efficiency. Temperature control (0–5°C) during nitration steps reduces byproducts. Purification via vacuum distillation or recrystallization (using non-polar solvents) enhances purity. Monitor reaction progress via TLC or HPLC. For structurally similar compounds, iterative adjustments in stoichiometry and solvent polarity have proven effective .
Structural Characterization
Q: What advanced techniques validate the molecular structure and crystallography of this compound? A: Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., nitro group deshielding effects).
- IR : Confirm acyl chloride (C=O stretch ~1800 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹).
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve steric effects from the 4-methyl-2-nitrophenoxy group .
Reactivity and Functional Group Interactions
Q: How do the nitro and acyl chloride groups influence reactivity in nucleophilic substitutions? A: The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution (e.g., with amines or alcohols). Steric hindrance from the 4-methyl group may reduce reactivity with bulky nucleophiles. Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) can quantify these effects. Comparative studies with analogs (e.g., 2-(2,4-dichlorophenoxy)butanoyl chloride) suggest nitro positioning critically impacts reaction rates .
Safety and Handling Protocols
Q: What critical safety measures are required for handling this compound in laboratory settings? A: Key protocols include:
- PPE : Chemical-resistant gloves (nitrile), goggles, and fume hoods to prevent inhalation.
- Moisture control : Store under inert gas (argon) due to acyl chloride hydrolysis.
- Spill management : Neutralize with sodium bicarbonate or dry sand.
Refer to safety frameworks for analogous hazardous acyl chlorides, emphasizing H303/H313/H333 hazard codes and P264/P280 emergency protocols .
Data Contradictions in Physical Properties
Q: How should researchers resolve discrepancies in reported melting points or spectral data? A: Replicate experiments under standardized conditions (e.g., heating rate for melting points). Validate purity via elemental analysis or GC-MS. Cross-reference with computational predictions (e.g., DSC simulations). For spectral contradictions, ensure calibration against certified reference materials. Missing data in similar compounds (e.g., 2-ethyl-2-methylbutanoyl chloride) underscores the need for rigorous validation .
Degradation Pathway Analysis
Q: What experimental approaches identify degradation products under varying storage conditions? A: Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation via:
- HPLC-MS : Detect hydrolysis products (e.g., carboxylic acid derivatives).
- Karl Fischer titration : Quantify moisture uptake.
Store samples in amber vials with molecular sieves to suppress hydrolytic decay, as recommended for moisture-sensitive chlorides .
Computational Modeling of Reactivity
Q: How can density functional theory (DFT) predict reaction pathways or electronic properties? A: Use Gaussian or ORCA for DFT calculations to map:
- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Transition states for substitution reactions.
PubChem’s canonical SMILES and 3D conformer data (e.g., for related trifluoromethyl triazoles) provide baseline parameters .
Application in Multi-Step Synthesis
Q: What strategies employ this compound as an intermediate in complex syntheses? A: Utilize its acyl chloride group for:
- Peptide coupling : Activate carboxylates with EDC/HOBt.
- Heterocycle synthesis : React with hydrazines to form acylhydrazides.
Patent literature on analogous butanoyl chlorides highlights their use in pharmaceutical intermediates (e.g., pyridinone derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
